REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[CH:8]=1.Cl[C:18](=[O:25])[CH2:19][CH2:20][C:21]([O:23][CH3:24])=[O:22].C(Cl)Cl>ClCCCl>[O:25]=[C:18]([C:8]1[C:9]([O:15][CH3:16])=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=1[O:6][CH3:5])[CH2:19][CH2:20][C:21]([O:23][CH3:24])=[O:22] |f:0.1.2.3|
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Name
|
|
Quantity
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1.675 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC(CCC(=O)OC)=O
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirring at 0° C., under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
A cooled
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Type
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STIRRING
|
Details
|
the mixture was stirred at rt for 24 h
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
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Details
|
The separated aq. layer was further extracted with DCM (3×10 ml)
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Type
|
WASH
|
Details
|
The mixed organic layers were washed successively with water (15 ml) and brine (2×15 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)OC)C1=C(C=C(C=C1OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |